
Maleimido-mono-amide-DOTA-tris (t-Bu ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleimido-mono-amide-DOTA-tris (t-Bu ester) is a bifunctional chelator. It consists of three functional groups: a cyclic compound known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), an amide group, and a maleimide group . It is a white or grayish-white powder with a molecular weight of 1034.27g/mol .
Synthesis Analysis
The synthesis of Maleimido-mono-amide-DOTA-tris (t-Bu ester) includes three main steps: (i) the synthesis of DOTA-tris (t-Bu ester), (ii) the introduction of the amide group, and (iii) the connection of the maleimide group . An efficient and cost-effective synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer has been reported .Molecular Structure Analysis
The chemical formula of Maleimido-mono-amide-DOTA-tris (t-Bu ester) is C₃₄H₅₈N₆O₉·HPF₆ . The structure of the compound includes a cyclic compound known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), an amide group, and a maleimide group .Chemical Reactions Analysis
The free carboxyl group of the reagent can be easily activated using uronium or phosphonium coupling reagents, enabling it to be attached to peptide amino groups . Removal of the t-butyl ester groups from the DOTA occurs during the course of the TFA-mediated cleavage reaction .Physical And Chemical Properties Analysis
Maleimido-mono-amide-DOTA-tris (t-Bu ester) is a white or grayish-white powder . It has a molecular weight of 840.8 .Aplicaciones Científicas De Investigación
Tribofragmentation and Antiwear Behavior
Research into the tribofragmentation behavior of organic phosphorus compounds, including esters and amides, reveals their significance as antiwear and extreme-pressure additives. This suggests that compounds with similar functional groups could be explored for their physico-chemical and tribological properties, potentially including Maleimido-mono-amide-DOTA-tris (t-Bu ester) for high-temperature performance applications (Schumacher & Zinke, 1997).
Renewable Feedstock for Nitrogen-Containing Derivatives
The use of soybean oil as a renewable feedstock to produce nitrogen-containing materials such as amines and amides illustrates the potential for similarly structured compounds in producing novel compounds, surfactants, and polymers. This underscores the relevance of exploring the chemical reactions and applications of Maleimido-mono-amide-DOTA-tris (t-Bu ester) in creating biologically active compounds or materials with industrial relevance (Biswas et al., 2008).
Heterocyclic Systems Building
The recyclization of N-substituted maleimides, including their reactions with various nucleophiles, is crucial for building biologically active compounds with pharmacological activities. This points to the importance of compounds like Maleimido-mono-amide-DOTA-tris (t-Bu ester) in organic synthesis, potentially offering a pathway to designing new drugs or materials with specific biological activities (Vandyshev & Shikhaliev, 2022).
Mecanismo De Acción
Target of Action
As a bifunctional chelator (bfc), it is known to bind to various metal ions, forming stable complexes .
Mode of Action
Maleimido-mono-amide-DOTA-tris (t-Bu ester) is a macrocyclic DOTA derivative used for tumor pre-targeting . It has a maleimido group that provides good reactivity, allowing it to chemically react with various molecules to construct complex molecular structures . This compound can be used for the conjugation of peptides and radionuclides .
Pharmacokinetics
As a bifunctional chelator, it is expected to have good biocompatibility and stability in the body .
Result of Action
As a bifunctional chelator, it is known to form stable complexes with metal ions, which can be used for tumor pre-targeting .
Action Environment
As a bifunctional chelator, it is expected to maintain a stable state within the biological environment .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58N6O9/c1-32(2,3)47-29(44)23-37-16-14-36(22-26(41)35-12-13-40-27(42)10-11-28(40)43)15-17-38(24-30(45)48-33(4,5)6)19-21-39(20-18-37)25-31(46)49-34(7,8)9/h10-11H,12-25H2,1-9H3,(H,35,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBZYCMDPJWQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

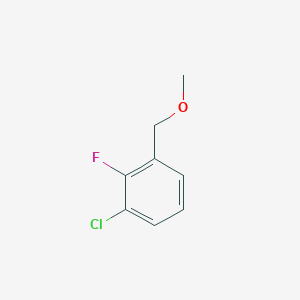

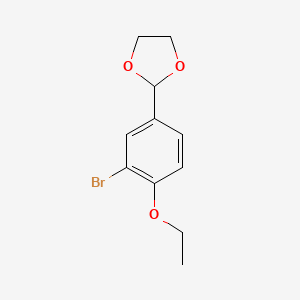
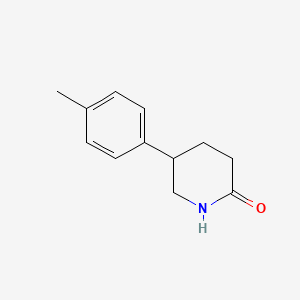

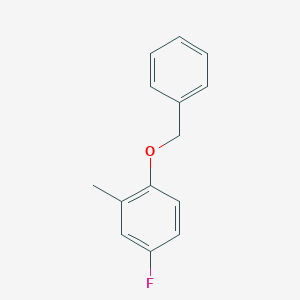
![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)

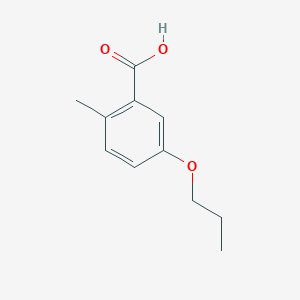
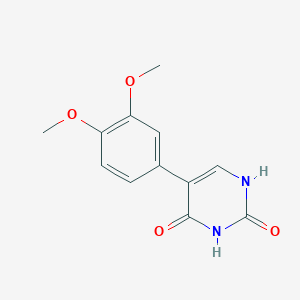



![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)